Decanoylcarnitine is synthesized through two primary pathways:
Decanoylcarnitine features a specific molecular structure that includes:
The compound can be represented using molecular modeling software to visualize its conformation and interactions with other biomolecules .
Decanoylcarnitine participates in several chemical reactions:
Decanoylcarnitine primarily functions by facilitating the transport of fatty acids across mitochondrial membranes:
Research indicates that decanoylcarnitine may influence metabolic signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells . Its ability to modulate extracellular matrix proteins suggests potential therapeutic applications in oncology.
Decanoylcarnitine exhibits several notable physical and chemical properties:
Decanoylcarnitine has diverse applications across various fields:
Ongoing studies are investigating its role in cancer biology, particularly its effects on tumor growth inhibition and metastasis suppression . The compound's ability to influence metabolic pathways makes it a candidate for further research into therapeutic interventions for metabolic diseases and cancer treatment strategies.
The mitochondrial inner membrane presents a formidable barrier to fatty acid transport due to its impermeability to acyl-CoAs and other charged molecules. Decanoylcarnitine (C10) traverses this barrier via a specialized carnitine shuttle system that requires coordinated action of multiple enzymes and transporters [2] [7]. The transport mechanism proceeds through three sequential steps:
Cytosolic Activation and Conjugation: The medium-chain fatty acid decanoic acid (C10:0) is activated to decanoyl-CoA by acyl-CoA synthetases. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the decanoyl group from CoA to carnitine, forming decanoylcarnitine. While CPT1 exhibits higher affinity for long-chain fatty acids, it efficiently processes medium-chain substrates like decanoyl-CoA [3] [9].
Membrane Translocation: The newly formed decanoylcarnitine crosses the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT, SLC25A20). This integral membrane protein operates as a strict obligate exchanger, transporting one molecule of decanoylcarnitine into the mitochondrial matrix in exchange for one molecule of free carnitine moving outward [6] [9]. This exchanger mechanism maintains the critical carnitine pool balance across the membrane. CACT demonstrates broad substrate specificity, efficiently transporting short-, medium-, and long-chain acylcarnitines, including decanoylcarnitine. Its molecular mechanism follows a ping-pong model where the carrier alternates between inward-facing and outward-facing conformations [9] [2].
Intramitochondrial Reconversion: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), bound to the inner membrane, transfers the decanoyl group from carnitine back to mitochondrial CoA, regenerating decanoyl-CoA. This substrate is now primed for β-oxidation [3] [7].
Table 1: Key Components of the Mitochondrial Carnitine Shuttle System for Medium-Chain Fatty Acids (e.g., Decanoic Acid)
Component | Gene Symbol | Location | Function | Substrate Specificity |
---|---|---|---|---|
CPT1 | CPT1A, CPT1B | Outer Mitochondrial Membrane | Transfers acyl group from CoA to carnitine | Broad (Prefers C12-C18 but processes C10) |
CACT | SLC25A20 | Inner Mitochondrial Membrane | Exchanges acylcarnitines (inward) for carnitine (outward) | Short-, Medium-, Long-chain acylcarnitines |
CPT2 | CPT2 | Inner Mitochondrial Membrane (Matrix side) | Transfers acyl group from carnitine back to CoA | Broad (C4-C20 acylcarnitines) |
The efficiency of decanoylcarnitine transport is critically dependent on the transmembrane carnitine gradient and the functional integrity of the CACT transporter. Mutations in the SLC25A20 gene disrupt this transport, leading to toxic accumulation of decanoylcarnitine and other acylcarnitines in the cytosol and blood, hallmark features of carnitine-acylcarnitine translocase deficiency [9] [6]. Structural studies and mutagenesis analyses indicate that conserved arginine (R179) and lysine (K103) residues within the CACT substrate-binding cavity are crucial for electrostatic interactions with the carboxylate group of decanoylcarnitine, facilitating its binding and translocation [9].
Following its transport into the mitochondrial matrix and reconversion to decanoyl-CoA by CPT2, this activated fatty acid undergoes β-oxidation, a cyclic process that sequentially shortens fatty acids by two-carbon units, producing acetyl-CoA, reducing equivalents (FADH₂ and NADH), and ATP [3] [7]. Decanoyl-CoA, derived directly from decanoylcarnitine, enters this pathway efficiently as a medium-chain substrate:
Dehydrogenation (1st Step): Decanoyl-CoA is acted upon by medium-chain acyl-CoA dehydrogenase (MCAD, ACADM). MCAD catalyzes the removal of two hydrogen atoms from the α (C2) and β (C3) carbons, forming trans-Δ²-decenoyl-CoA and reducing enzyme-bound FAD to FADH₂. FADH₂ subsequently transfers electrons to the electron transfer flavoprotein (ETF) and then to the mitochondrial respiratory chain, yielding approximately 1.5 ATP equivalents [3] [8].
Hydration (2nd Step): trans-Δ²-Decenoyl-CoA is hydrated by enoyl-CoA hydratase, which adds a water molecule across the double bond, producing L-3-hydroxydecanoyl-CoA. This enzyme exhibits broad specificity and high activity towards medium-chain substrates.
Dehydrogenation (3rd Step): L-3-Hydroxydecanoyl-CoA is oxidized by L-3-hydroxyacyl-CoA dehydrogenase, generating 3-ketodecanoyl-CoA and reducing NAD⁺ to NADH. NADH contributes electrons to Complex I of the respiratory chain, yielding approximately 2.5 ATP equivalents. This enzyme also efficiently processes medium-chain intermediates.
Thiolytic Cleavage (4th Step): The final step is catalyzed by β-ketothiolase. It cleaves 3-ketodecanoyl-CoA between the α (C2) and β (C3) carbons, utilizing CoA-SH. This reaction produces one molecule of acetyl-CoA and one molecule of octanoyl-CoA (C8:0), which is two carbons shorter than the initial decanoyl-CoA [3].
Table 2: The β-Oxidation Cycle for Decanoyl-CoA (C10)
Cycle Number | Starting Acyl-CoA | Primary Products per Cycle | Enzymes Involved (Main) | Reducing Equivalents Produced |
---|---|---|---|---|
1 | Decanoyl-CoA (C10) | Acetyl-CoA + trans-Δ²-Octenoyl-CoA | MCAD, Enoyl-CoA Hydratase, L-3-HAD, β-Ketothiolase | 1 FADH₂, 1 NADH |
2 | Octanoyl-CoA (C8) | Acetyl-CoA + trans-Δ²-Hexenoyl-CoA | MCAD, Enoyl-CoA Hydratase, L-3-HAD, β-Ketothiolase | 1 FADH₂, 1 NADH |
3 | Hexanoyl-CoA (C6) | Acetyl-CoA + Butyryl-CoA (C4) | MCAD/SCAD*, Enoyl-CoA Hydratase, L-3-HAD, β-Ketothiolase | 1 FADH₂, 1 NADH |
4 | Butyryl-CoA (C4) | Acetyl-CoA + Acetyl-CoA | SCAD, Enoyl-CoA Hydratase, L-3-HAD, β-Ketothiolase | 1 FADH₂, 1 NADH |
Total for C10 | - | 5 Acetyl-CoA | - | 4 FADH₂, 4 NADH |
(SCAD: Short-Chain Acyl-CoA Dehydrogenase may act on C4-C6 substrates)
The complete β-oxidation of one molecule of decanoyl-CoA requires 4 cycles, yielding 5 molecules of acetyl-CoA, 4 FADH₂, and 4 NADH. The acetyl-CoA molecules enter the citric acid cycle (TCA cycle) for further oxidation, each producing 3 NADH, 1 FADH₂, and 1 GTP (equivalent to ~10 ATP molecules per acetyl-CoA). The reducing equivalents (FADH₂ and NADH) are oxidized via the electron transport chain, driving ATP synthesis. Overall, the complete oxidation of one molecule of decanoylcarnitine (yielding decanoyl-CoA) generates approximately 67-69 ATP molecules after accounting for the initial 2 ATP equivalents consumed during fatty acid activation in the cytosol [3] [8].
Decanoylcarnitine serves as a crucial energy reservoir during states of increased energy demand or reduced glucose availability. Tissues like cardiac muscle, skeletal muscle, and the liver heavily rely on medium-chain fatty acids like decanoate for rapid energy production. The β-oxidation of medium-chain fatty acids derived from decanoylcarnitine is particularly efficient because it bypasses the carnitine shuttle dependency for intramitochondrial medium-chain acyl-CoA oxidation (though transport into the matrix still requires the shuttle) and is less prone to inhibition by malonyl-CoA compared to long-chain fatty acid oxidation [3] [7]. Consequently, elevated levels of decanoylcarnitine in blood or plasma serve as sensitive biomarkers for impaired β-oxidation flux, potentially indicating deficiencies in MCAD or other enzymes downstream of the transport process [8].
While mitochondria handle the bulk of medium-chain fatty acid β-oxidation, peroxisomes play an indispensable upstream role in the catabolism of very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids (e.g., phytanic acid), and certain dicarboxylic acids [10] [4]. These substrates are metabolically inaccessible to mitochondrial β-oxidation enzymes. Peroxisomes perform partial β-oxidation, chain-shortening these precursors to medium-chain products (typically C6-C8), which are then exported as carnitine esters (like decanoylcarnitine) for complete oxidation in mitochondria [10] [4].
Peroxisomal β-Oxidation Initiation: VLCFAs are activated to their CoA esters within the peroxisome by very-long-chain acyl-CoA synthetases. The first step of β-oxidation is catalyzed by acyl-CoA oxidase 1 (ACOX1), which dehydrogenates the VLCFA-CoA using molecular oxygen (O₂) and produces trans-Δ²-enoyl-CoA and H₂O₂. Unlike mitochondrial dehydrogenation, this step is oxygen-dependent and does not conserve energy via electron transfer flavoprotein; the energy is dissipated as heat. H₂O₂ is detoxified by peroxisomal catalase [10] [4].
Hydration and Dehydrogenation: Similar to mitochondria, trans-Δ²-enoyl-CoA is hydrated by peroxisomal enoyl-CoA hydratases (e.g., EHHADH) to L-3-hydroxyacyl-CoA, which is then dehydrogenated to 3-ketoacyl-CoA by D-bifunctional protein (DBP, HSD17B4). DBP utilizes NAD⁺, producing NADH. Notably, peroxisomes lack a direct pathway for NADH reoxidation, requiring NADH shuttling systems [10].
Thiolytic Cleavage and Iteration: Peroxisomal thiolases (e.g., SCPx thiolase) cleave the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA (now reduced by two carbons). This shortened acyl-CoA re-enters the peroxisomal β-oxidation spiral. Unlike mitochondria, peroxisomes can efficiently process branched-chain and dicarboxylic fatty acids [10] [4].
Export as Carnitine Esters: When the fatty acyl chain is shortened to medium-chain length (commonly octanoyl-CoA (C8) or decanoyl-CoA (C10)), it is conjugated to carnitine by peroxisomal carnitine octanoyltransferase (CrOT, CROT) and/or carnitine acetyltransferase (CRAT). This conjugation forms medium-chain acylcarnitines like decanoylcarnitine [10] [4]. These acylcarnitines are then transported out of the peroxisome, likely via passive diffusion or unidentified transporters, and subsequently imported into mitochondria via the CACT (SLC25A20) as described in section 1.1 for complete oxidation [10] [4].
Table 3: Key Enzymes in Peroxisomal Chain-Shortening Leading to Decanoylcarnitine Formation
Enzyme | Abbreviation | Peroxisomal Function | Product Relevant to Decanoylcarnitine |
---|---|---|---|
Very-Long-Chain Acyl-CoA Synthetase | SLC27A2, SLC27A4 | Activates VLCFAs to CoA esters | VLCFA-CoA (e.g., C26:0-CoA) |
Acyl-CoA Oxidase 1 | ACOX1 | First dehydrogenation (uses O₂, produces H₂O₂) | trans-Δ²-VLCFA-enoyl-CoA |
D-Bifunctional Protein | HSD17B4 | Hydration and Dehydrogenation (uses NAD⁺) | 3-Keto-VLCFA-CoA |
Sterol Carrier Protein X Thiolase | SCP2/SCPx | Thiolytic cleavage | Shortened acyl-CoA (e.g., C24-CoA after 1st cycle) |
Carnitine Octanoyltransferase | CROT | Conjugates medium-chain acyl-CoAs to carnitine | Decanoylcarnitine (from Decanoyl-CoA) |
The critical collaboration between peroxisomes and mitochondria in fatty acid catabolism is underscored by the accumulation of specific acylcarnitine species in peroxisomal disorders. Patients with peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome caused by mutations in PEX genes (e.g., PEX1, PEX6), exhibit marked elevations in plasma very-long-chain dicarboxylic acylcarnitines (e.g., C20-DC, C22-DC) and medium-chain dicarboxylic acylcarnitines (e.g., C8-DC, C10-DC) [4]. This accumulation occurs due to impaired peroxisomal β-oxidation, forcing alternative ω-oxidation pathways in the endoplasmic reticulum that produce dicarboxylic acids. These dicarboxylic acids are activated and partially β-oxidized, eventually forming dicarboxylic acylcarnitines. Furthermore, impaired peroxisomal processing leads to reduced formation of normal medium-chain monocarboxylic acylcarnitines like decanoylcarnitine from VLCFA precursors [4] [10]. Consequently, the acylcarnitine profile, particularly the presence of elevated long-chain dicarboxylic species and altered medium-chain monocarboxylic species like decanoylcarnitine, serves as a crucial diagnostic biomarker for peroxisomal dysfunction [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9